molecular formula C18H23N3OS B2916763 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one CAS No. 1286704-24-2

1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one

Cat. No.: B2916763
CAS No.: 1286704-24-2
M. Wt: 329.46
InChI Key: HOUJFTOHGNQWAL-UHFFFAOYSA-N
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Description

The compound 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one is a sophisticated synthetic molecule designed for discovery research in medicinal chemistry. Its structure incorporates a piperidine ring, a 1H-pyrazole moiety, and a phenylthioether chain, making it a valuable scaffold for investigating new bioactive agents. The 1H-pyrazole nucleus is a privileged structure in drug discovery, known to confer a wide spectrum of biological activities. Pyrazole-containing compounds have demonstrated significant potential in pharmacological research, including as anti-inflammatory, antimicrobial, antifungal, anticancer, and anti-viral agents . The integration of the pyrazole ring into a larger, complex framework like this one is a common strategy to explore and modulate novel biological pathways. The piperidine moiety adds another dimension of research value. Piperidine is a common feature in many pharmacologically active molecules and can serve as a key component in ligands for various enzyme systems. For instance, piperidine-based scaffolds have been explored in the development of potent and selective agonists for targets like AMP-activated protein kinase (AMPK) , as well as inhibitors for protein arginine methyltransferases (PRMTs), which are important epigenetic regulators . The presence of the (phenylthio)propan-1-one group introduces a sulfur-containing linker, which can influence the compound's electronic properties, lipophilicity, and potential for metabolic modification, all critical parameters in structure-activity relationship (SAR) studies. This combination of features makes this compound a compelling candidate for researchers focused on synthesizing and profiling new chemical entities, particularly in oncology, infectious diseases, and inflammation. It is an ideal tool for hit-to-lead optimization campaigns, probing mechanisms of action, and expanding chemical libraries for high-throughput screening.

Properties

IUPAC Name

3-phenylsulfanyl-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c22-18(9-14-23-17-5-2-1-3-6-17)20-12-7-16(8-13-20)15-21-11-4-10-19-21/h1-6,10-11,16H,7-9,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUJFTOHGNQWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)C(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one is a novel pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole and its derivatives are known for a wide range of pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H22N2S Molecular Formula \text{C}_{17}\text{H}_{22}\text{N}_2\text{S}\quad \text{ Molecular Formula }

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have shown inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving various pyrazole derivatives, some compounds demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Concentration (µM)
Dexamethasone76861
Compound A617610
Compound B859310

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored. For example, a study evaluated the effectiveness of certain pyrazole compounds against various bacterial strains, showing promising results against E. coli and Bacillus subtilis at concentrations as low as 40 µg/mL .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainInhibition Zone (mm)Concentration (µg/mL)
RifampinMycobacterium tuberculosis200.25
Compound CE. coli1540
Compound DBacillus subtilis1840

Antitumor Activity

The antitumor activity of pyrazole derivatives has been well-documented. Compounds similar to This compound have shown significant antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, one derivative exhibited an IC50 value of 0.08 µM against MCF-7 cells, indicating potent antitumor activity .

Table 3: Antitumor Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
ErlotinibMCF-70.07
Compound EMCF-70.08
Compound FA5490.15

Case Study: Synthesis and Evaluation

In a recent study, a series of novel pyrazole derivatives were synthesized and evaluated for their biological activities. The synthesis involved the reaction of arylhydrazines with phenylthio-propanones, leading to various derivatives that were screened for anti-inflammatory and antimicrobial activities. The most promising candidates showed significant inhibition of inflammatory markers and bacterial growth .

Another study focused on elucidating the mechanism by which these pyrazole derivatives exert their biological effects. It was found that they interact with specific receptors involved in inflammatory pathways, leading to the downregulation of cytokine production in vitro. This suggests a multi-targeted approach for treating conditions associated with inflammation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Key Structural Features Biological Activity Reference
1-(4-((1H-Pyrazol-1-yl)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one Piperidine-pyrazole hybrid; phenylthio group Not explicitly reported (inferred: potential kinase/COX-2 modulation)
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one Dual pyrazole substituents at position 3 Synthetic focus; characterized via NMR, X-ray diffraction
1-(4-(Methylsulfonyl)phenyl)-3-(phenylthio)-3-(p-tolyl)propan-1-one (MPP) Methylsulfonylphenyl and p-tolyl substituents; phenylthio group Anti-inflammatory effects in breast/ovarian cancer cells
1,3-Diphenyl-3-(phenylthio)propan-1-one derivatives Tertiary amine side chains (e.g., morpholinoethoxy groups) Cytotoxic effects on MCF-7 breast cancer cells; enhanced by Tamoxifen-like chains
3-(3,4-Dimethoxyphenyl)-1-(4-(methylsulfonyl)phenyl)-3-(phenylthio)propan-1-one Dimethoxyphenyl and methylsulfonyl groups; phenylthio moiety Selective COX-2 inhibition (IC₅₀ ~0.1 µM); antiplatelet aggregation
1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one Piperazine-thiophene hybrid; trifluoromethylpyridine Not explicitly reported (inferred: kinase/GPCR targeting)

Key Comparative Insights

Substituent-Driven Bioactivity

  • In contrast, sulfonyl groups (e.g., in MPP and COX-2 inhibitors ) increase polarity and hydrogen-bond acceptor capacity, favoring selectivity for COX-2 over COX-1.
  • Piperazine derivatives (e.g., ) often target neurotransmitter receptors or kinases due to their conformational flexibility.

Cytotoxicity vs. Anti-Inflammatory Activity

  • Compounds with tertiary amine side chains (e.g., morpholinoethoxy in ) exhibit cytotoxicity against cancer cells (IC₅₀ ~10–50 µM), comparable to Tamoxifen.
  • In contrast, methylsulfonylphenyl-substituted analogs (e.g., ) prioritize COX-2 inhibition (IC₅₀ ~0.1 µM) over cytotoxicity, highlighting substituent-dependent functional divergence.

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